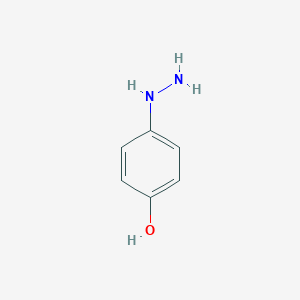

4-Hydrazinylphenol

Overview

Description

4-Hydrazinylphenol, also known as 4-Hydroxyphenylhydrazine, is a chemical compound with the molecular formula C6H8N2O . It is a synthetic analog of 8-hydroxyquinoline and is used in industrial processes as a base catalyst . It has been shown to catalyze oxidations and aminations of carbonyls, including the synthesis of esters and amides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Physical and Chemical Properties Analysis

This compound has a molecular formula of C6H8N2O, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da . Other physical and chemical properties such as boiling point, density, and acidity are not detailed in the search results.Scientific Research Applications

Anticonvulsant Activity

4-Hydrazinylphenol derivatives, specifically a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have demonstrated significant anticonvulsant activity. These compounds, such as 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, exhibit potential as new classes of anticonvulsant agents, with favorable comparisons to standard drugs like phenytoin, phenobarbital, and carbamazepine (Chapleo et al., 1986).

Copper(II) Complexes and Magnetic Properties

The compound 4-methyl-2,6-bis[(2-(pyridin-2-yl)hydrazinylidene)methyl]phenol (H-PHMP) has been used to synthesize a unique tetranuclear copper(II) complex. This complex, featuring alkoxo- and hydroxo-bridged structures, exhibits interesting antiferromagnetic exchange interactions. These findings are significant for understanding magnetic properties in molecular structures (Roy et al., 2013).

Antioxidant Activity

A study on catechol hydrazinyl-thiazole (CHT), which incorporates a hydrazinyl group, has shown notable antioxidant activity. This molecule has been evaluated for its binding affinity to human serum albumin (HSA), providing insights into potential health benefits related to oxidative stress (Mic et al., 2022).

Anticancer Potential

4-Hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, has demonstrated significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines. This compound was synthesized using reduction and diazotization methods, showing promise as a novel anti-breast cancer agent (Prasetiawati et al., 2022).

Energetic Materials Development

Hydrazinium salts derived from compounds related to this compound have been used to create new energetic materials. These substances show promising properties like good thermal stability, low impact sensitivity, and acceptable detonation properties, suggesting applications in the field of explosives or propellants (Xu et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

4-hydrazinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-1-3-6(9)4-2-5/h1-4,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRKHIBFYMILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

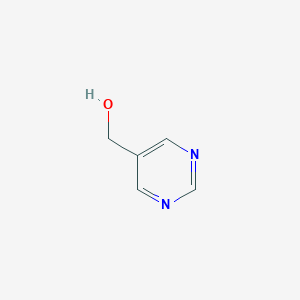

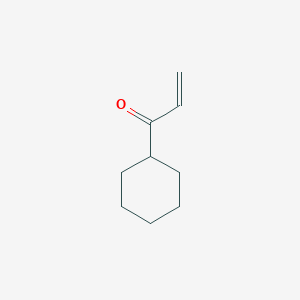

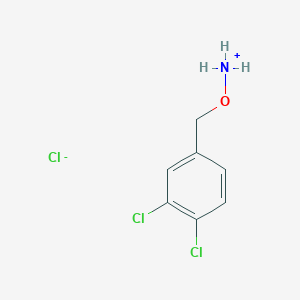

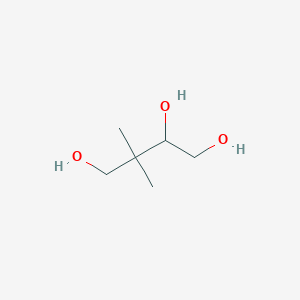

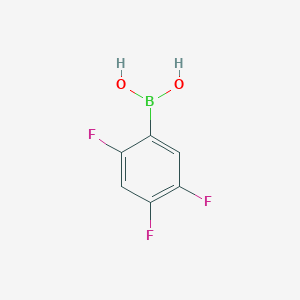

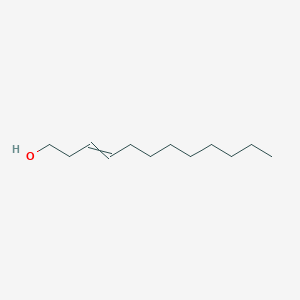

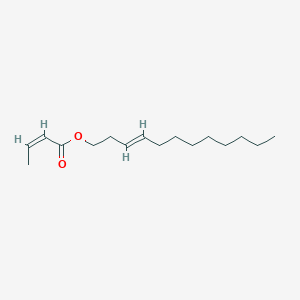

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

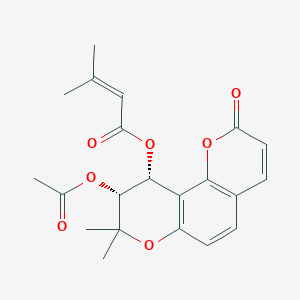

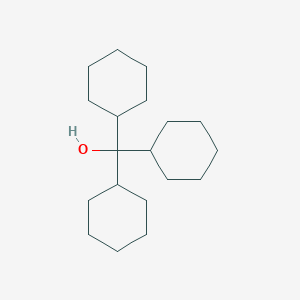

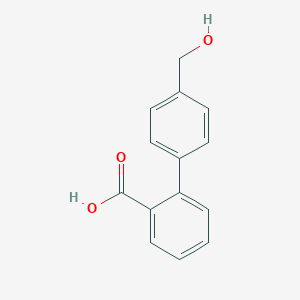

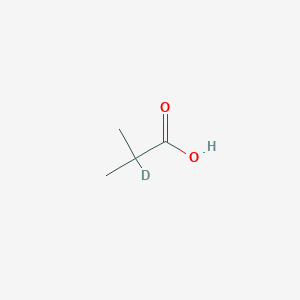

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)